molecular formula C6H13O8P B014352 2,5-Anhydro-D-glucitol-6-phosphate CAS No. 73548-76-2

2,5-Anhydro-D-glucitol-6-phosphate

Cat. No.: B014352
CAS No.: 73548-76-2
M. Wt: 244.14 g/mol
InChI Key: XYTKBMAMGDBXPU-SLPGGIOYSA-N
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Description

2,5-Anhydro-D-glucitol-6-phosphate is an organic compound with the molecular formula C6H13O8P. It is a derivative of D-glucitol (sorbitol) and is characterized by the presence of a phosphate group at the sixth carbon position.

Biochemical Analysis

Biochemical Properties

2,5-Anhydro-D-glucitol-6-phosphate plays a significant role in biochemical reactions. It serves as a substrate for research on glycolysis and sugar metabolism, which is crucial for understanding cellular metabolic processes . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase . It also serves as a substrate for some enzymes, used for detecting and determining enzyme activity . It is a competitive inhibitor of phosphofructokinase .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It enhances glucose uptake in cells, highlighting its potential impact on cellular glucose utilization . The conversion of this compound to D-fructose 1 phosphate occurs at a rate that is dependent on the availability of oxygen .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules and its effects on gene expression. It binds to the V952 and N955 sites of the SARS-CoV-2 spike protein S2 subunit HR1 structural domain, inhibiting the formation of the S2 subunit 6-HB, affecting the process of virus-cell membrane fusion, and inhibiting SARS-CoV-2 infection of host cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in type II diabetic db/db mice, supplementation of 1,5-AG significantly inhibited SARS-CoV-2 infection, with a 100-1000 fold decrease in viral load in the lungs and a significant alleviation of lung tissue lesions .

Metabolic Pathways

This compound is involved in the glycolytic pathway . It is produced by the enzyme phosphofructokinase and hydrolyzed by the enzyme pyruvate kinase .

Transport and Distribution

It is known that anhydroglucitol competes with glucose for transport into the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Anhydro-D-glucitol-6-phosphate typically involves multiple steps starting from D-glucose. One common method includes the enzymatic conversion of D-glucose to D-glucitol, followed by chemical phosphorylation to introduce the phosphate group at the sixth carbon position. The reaction conditions often require specific enzymes, controlled pH, and temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of the synthesis process. advancements in biotechnological methods and enzyme engineering may pave the way for more efficient production techniques in the future .

Chemical Reactions Analysis

Types of Reactions: 2,5-Anhydro-D-glucitol-6-phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,5-Anhydro-D-glucitol-6-phosphate has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O8P/c7-1-3-5(8)6(9)4(14-3)2-13-15(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTKBMAMGDBXPU-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@H]([C@@H]([C@H](O1)COP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Customer
Q & A

Q1: How does 2,5-Anhydro-D-glucitol-6-phosphate interact with phosphofructokinase (PFK), and what are the downstream effects?

A1: this compound acts as a competitive inhibitor of PFK, specifically targeting the enzyme's fructose 6-phosphate (F6P) binding site. [] This binding prevents the natural substrate, F6P, from binding to PFK. As PFK is a key regulatory enzyme in glycolysis, inhibiting its activity leads to a decrease in glycolytic flux. [] This metabolic disruption can subsequently impact cancer cell growth and invasion, as demonstrated in bladder cancer models. []

Q2: What is known about the structure-activity relationship (SAR) of this compound and its analogues in relation to PFK inhibition?

A2: Research indicates that the F6P binding site on PFK displays specific structural requirements for substrate and inhibitor binding. [] For instance, the presence and stereochemistry of hydroxyl groups on the sugar ring significantly impact binding affinity. 2,5-Anhydro-D-mannitol 1-phosphate, another analogue, also binds to the F6P site, highlighting the importance of the C-2 hydroxyl group for interaction. [] Further exploration of structural modifications could provide valuable insights for designing more potent and selective PFK inhibitors.

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